Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate
Overview
Description
Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate is a heterocyclic compound that features a thiazolo[5,4-b]pyridine core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-3-nitropyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to esterification with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Ester Hydrolysis: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Reduction: 2-(2-aminophenyl)thiazolo[5,4-b]pyridine-6-carboxylate.
Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives.
Hydrolysis: 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylic acid.
Scientific Research Applications
Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-aminophenyl)thiazolo[5,4-b]pyridine-6-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(2-chlorophenyl)thiazolo[5,4-b]pyridine-6-carboxylate: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
methyl 2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c1-21-14(18)8-6-10-13(15-7-8)22-12(16-10)9-4-2-3-5-11(9)17(19)20/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLXUFDHSBPKPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)SC(=N2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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